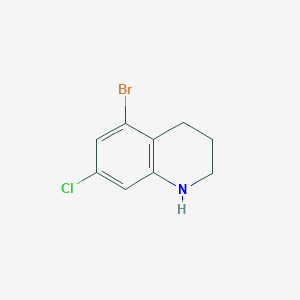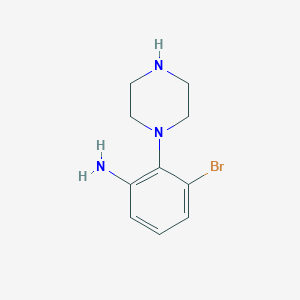
tert-Butyl di(but-3-en-1-yl)carbamate
Descripción general
Descripción
“tert-Butyl di(but-3-en-1-yl)carbamate” is a chemical compound with the CAS Number: 1211531-07-5 and a molecular weight of 225.33 . It is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The molecular formula of “tert-Butyl di(but-3-en-1-yl)carbamate” is C13H23NO2 . The InChI code for the compound is 1S/C13H23NO2/c1-6-8-10-14 (11-9-7-2)12 (15)16-13 (3,4)5/h6-7H,1-2,8-11H2,3-5H3 .Physical And Chemical Properties Analysis
“tert-Butyl di(but-3-en-1-yl)carbamate” is a pale-yellow to yellow-brown sticky oil to semi-solid .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Indole Derivatives
tert-Butyl di(but-3-en-1-yl)carbamate: serves as a precursor in the synthesis of indole derivatives, which are significant scaffolds in the creation of biologically active natural products. These compounds have been found to possess a range of activities, including anticancer, anti-inflammatory, and analgesic properties .
Development of Dual COX-2/5-LO Inhibitors
The compound has been utilized in the synthesis of analogs that target COX-2/5-lipoxygenase (5-LO) enzymes. These enzymes play a crucial role in the biosynthesis of eicosanoids, which are mediators in inflammatory processes and cancer development .
Creation of Cytotoxic Agents
tert-Butyl di(but-3-en-1-yl)carbamate: is an intermediate in the synthesis of natural products like jaspine B, which exhibit cytotoxic activity against various human carcinoma cell lines. This highlights its potential in developing anticancer therapies .
Research in Sponge-Derived Natural Products
The compound is also an intermediate in the synthesis of natural products isolated from sponges. These sponge-derived compounds have shown cytotoxic activity and are of interest for their potential medicinal applications .
Exploration of Anti-Inflammatory Properties
Due to its role in synthesizing indole derivatives, tert-Butyl di(but-3-en-1-yl)carbamate is also involved in the exploration of anti-inflammatory properties. Indole derivatives have been reported to exhibit anti-inflammatory activities, which are valuable in the treatment of chronic inflammatory diseases .
Study of Enzyme Inhibition
The compound’s application extends to the study of enzyme inhibition, particularly in the context of COX-2 and 5-LO enzymes. By inhibiting these enzymes, researchers can understand the pathways involved in inflammation and cancer, leading to the development of new therapeutic strategies .
Safety and Hazards
Mecanismo De Acción
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates are known to form a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with targets . .
Propiedades
IUPAC Name |
tert-butyl N,N-bis(but-3-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSUZLSPSGFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=C)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl di(but-3-en-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



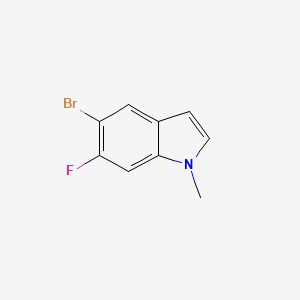
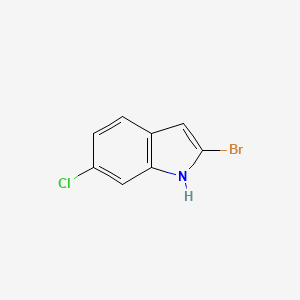
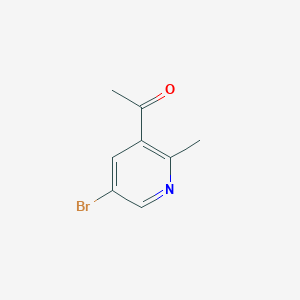
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
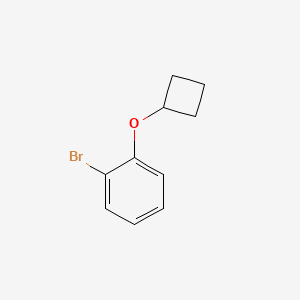
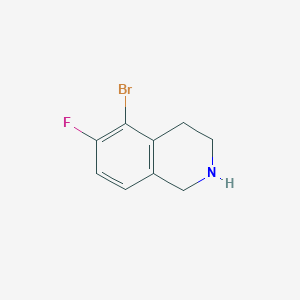


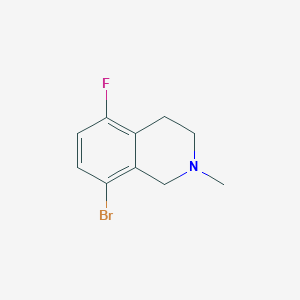

![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
